molecular formula C22H19FN4O2 B048606 Chidamide CAS No. 743438-44-0

Chidamide

Numéro de catalogue: B048606
Numéro CAS: 743438-44-0
Poids moléculaire: 390.4 g/mol
Clé InChI: SZMJVTADHFNAIS-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

Chidamide, also known as CS055 or HBI-8000, is a novel histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC isoenzymes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This epigenetic modification is crucial for regulating gene expression .

Mode of Action

This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to enhance the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs) . It also influences the innate immune signaling pathways, including the Toll-like and NOD-like receptor signaling pathways . Furthermore, this compound has been shown to inhibit glycolysis in acute myeloid leukemia (AML) cells by repressing WTAP-mediated GNAS-AS1 m6A modification and then regulating the miR-34a-5p/IGF2BP2 axis .

Pharmacokinetics

This compound is orally bioavailable . It exhibits a relatively long half-life, which contributes to its sustained therapeutic effect . The pharmacokinetic profile of this compound shows a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC), indicating that the drug’s exposure in the body increases with the dose . The drug is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It has been shown to induce cell-cycle arrest and apoptosis in various cancer cells . For instance, in AML cells, this compound downregulates GNAS-AS1, inhibiting glycolysis and promoting apoptosis . In T-cell lymphomas, it enhances the chemotaxis function of circulating PD-1 (+) cells . Moreover, it has been found to work synergistically with other drugs, such as Dasatinib, to enhance their anti-tumor effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other chemotherapy drugs has been shown to significantly improve progression-free survival and overall survival rates in patients with T-cell lymphoma . .

Applications De Recherche Scientifique

Tucidinostat’s applications span multiple fields:

    Cancer Research: As an HDI, it modulates gene expression by inhibiting histone deacetylation, potentially impacting cancer cell growth and survival.

    Epigenetics: Tucidinostat’s effects on chromatin remodeling make it valuable for studying epigenetic regulation.

    Immunology: It may influence immune responses through epigenetic modifications.

    Drug Development: Researchers explore its potential as a combination therapy or standalone treatment.

Analyse Biochimique

Biochemical Properties

Chidamide selectively inhibits HDAC1, 2, 3 (class I) and HDAC10 (class II) . As an epigenetic modulator, inhibition of HDACs by this compound affects the expression of multiple downstream genes involved in cancer cell survival and proliferation, thereby suppressing tumor growth and invasiveness .

Cellular Effects

This compound has demonstrated significant clinical benefits for patients with relapsed/refractory peripheral T-cell lymphomas (PTCL) in previous studies . It potently reduces cell viability in all four follicular lymphoma (FL) cell lines in a dose-dependent manner .

Molecular Mechanism

This compound induces acetylated histones accumulation in the promoter of SOCS3 . Moreover, this compound upregulates the mRNA and protein expression of SOCS3, and also significantly downregulates JAK2/STAT3 signaling .

Temporal Effects in Laboratory Settings

It has been observed that this compound shows reasonable safety and tolerability in the IND enabling studies .

Dosage Effects in Animal Models

It has been approved for the treatment of PTCL, ATL and, in combination with exemestane, in a subpopulation of breast cancer .

Metabolic Pathways

Given its role as a HDAC inhibitor, it is likely to interact with enzymes or cofactors involved in histone acetylation and deacetylation processes .

Transport and Distribution

Given its small molecule nature, it is likely to be able to freely diffuse across cell membranes .

Subcellular Localization

Given its role as a HDAC inhibitor, it is likely to be localized in the nucleus where it can interact with histones .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse du tucidinostat implique plusieurs étapes, notamment le couplage d'intermédiaires clés. Malheureusement, les détails spécifiques sur la voie de synthèse ne sont pas facilement disponibles dans le domaine public.

Production industrielle:: Les informations concernant les méthodes de production industrielle à grande échelle du tucidinostat restent limitées. Il est généralement synthétisé par synthèse organique en plusieurs étapes.

Analyse Des Réactions Chimiques

Réactions subies:: Le tucidinostat est impliqué dans diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les conditions de réaction précises et les mécanismes sont propriétaires.

Réactifs et conditions courants::

    Oxydation: Le tucidinostat peut subir des transformations oxydatives à l'aide de réactifs comme les peroxydes ou les catalyseurs métalliques.

    Réduction: Les réactions de réduction peuvent impliquer des hydrures (par exemple, LiAlH₄) ou des catalyseurs métalliques (par exemple, Pd/C).

    Substitution: Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques (par exemple, amide ou pyridine) à l'aide de nucléophiles appropriés.

Produits principaux:: Les produits principaux formés lors de ces réactions incluraient divers intermédiaires et dérivés du tucidinostat. Malheureusement, les structures détaillées sont propriétaires.

4. Applications de la recherche scientifique

Les applications du tucidinostat couvrent plusieurs domaines :

    Recherche sur le cancer: En tant que HDI, il module l'expression des gènes en inhibant la désacétylation des histones, ce qui peut avoir un impact sur la croissance et la survie des cellules cancéreuses.

    Épigénétique: Les effets du tucidinostat sur le remodelage de la chromatine en font un outil précieux pour étudier la régulation épigénétique.

    Immunologie: Il peut influencer les réponses immunitaires par le biais de modifications épigénétiques.

    Développement de médicaments: Les chercheurs explorent son potentiel en tant que thérapie combinée ou traitement autonome.

5. Mécanisme d'action

Le mécanisme du tucidinostat implique l'inhibition des enzymes HDAC, ce qui conduit à une augmentation de l'acétylation des histones. Cette modification épigénétique affecte l'expression des gènes, ce qui a un impact sur la prolifération cellulaire, la différenciation et l'apoptose. Les cibles moléculaires comprennent HDAC1, HDAC2, HDAC3 et HDAC10.

Comparaison Avec Des Composés Similaires

La singularité du tucidinostat réside dans son profil d'inhibition sélective. Contrairement aux HDI à large spectre, il cible spécifiquement HDAC1, HDAC2, HDAC3 et HDAC10. Des composés similaires incluent les pan-HDI (par exemple, vorinostat) et d'autres HDI sélectifs de sous-type (par exemple, entinostat).

Propriétés

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chidamide is a benzamide-type histone deacetylase inhibitor (HDACi) that primarily targets and inhibits histone deacetylases (HDACs), particularly class I HDAC1, HDAC2, HDAC3, and class IIb HDAC10. [, , , , , , , , ]

A: By inhibiting HDACs, this compound increases histone acetylation levels, leading to alterations in gene expression. This impacts a wide range of cellular processes, including cell cycle progression, apoptosis, differentiation, and immune responses. [, , , , , , , , ]

ANone: this compound has been shown to modulate various signaling pathways, including:

  • JAK2/STAT3: this compound treatment leads to upregulation of SOCS3, a suppressor of cytokine signaling, and consequently inhibits the JAK2/STAT3 pathway. This is linked to its cytotoxic effects in myelodysplastic syndrome (MDS) cells. []
  • PI3K/AKT: this compound suppresses the activation of the PI3K/AKT pathway in K562 cells, contributing to its anti-proliferative effect in chronic myeloid leukemia (CML). []
  • MAPK: this compound regulates the MAPK pathways in Burkitt lymphoma cells, leading to growth inhibition and apoptosis. []

A: this compound has been shown to modulate macrophage polarization, inhibiting the activity of M2-like tumor-associated macrophages and promoting a shift towards the M1 phenotype. This contributes to its antitumor effect. []

ANone: Unfortunately, this information is not provided within the abstracts you have provided.

ANone: The provided abstracts do not contain spectroscopic data for this compound.

ANone: The provided abstracts primarily focus on this compound's biological activity and lack information about its material compatibility and stability under various conditions.

A: this compound is an inhibitor of HDACs, and its mechanism of action relies on binding to and inhibiting these enzymes. It does not exhibit catalytic properties itself. [, , , , , , , , ]

A: One study utilized a three-dimensional model to demonstrate the interactions between this compound and HDAC2, providing insights into the binding mechanism. [] Further computational studies exploring this compound's interactions with other targets or its pharmacokinetic properties might be available in other literature.

ANone: The provided abstracts do not explicitly discuss structure-activity relationship studies for this compound. This is a potential avenue for future research to optimize its therapeutic properties.

ANone: The provided abstracts are focused on this compound's preclinical and clinical studies, and do not contain information about its compliance with SHE regulations. Regulatory compliance is a crucial aspect of drug development and is likely addressed in separate documentation.

A: A phase 1b/2 study (NCT02809573) evaluating this compound in combination with CHOP chemotherapy reported a linear and dose-dependent pharmacokinetic profile for this compound over the dose range of 20 to 35 mg. The study also found that co-administration with CHOP did not significantly affect this compound's plasma exposure. []

ANone: A wide range of cell lines have been used, demonstrating this compound's activity in various cancer types. Some examples include:

  • DLBCL: OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, Su-DLH10 []
  • MDS: SKM-1 []
  • Lung cancer: NCI-H226, NCI-2170, A549 [, , , ]
  • T-cell leukemia: Jurkat []
  • CTCL: Hut78, HH [, ]

ANone: Studies have employed different animal models, including:

  • Xenograft models: Nude mice bearing human DLBCL cell line OCI-LY7, human colon cancer LoVo cell xenografts, and human pancreatic cancer PaTu8988 cell xenografts have been used to evaluate this compound's antitumor activity in vivo. [, , ]
  • Disseminated murine model: This model has been used to evaluate this compound's effects on myeloma-associated bone disease. []

ANone: Yes, this compound has been investigated in multiple clinical trials, including:

  • Phase 1b/2 study (NCT02809573): This study evaluated this compound combined with CHOP in previously untreated peripheral T-cell lymphoma (PTCL) patients. []
  • Phase II study (NCT04022005): This study assessed the efficacy and safety of this compound plus R-GemOx in relapsed/refractory DLBCL patients ineligible for autologous stem cell transplantation. []
  • Phase II study: This study evaluated this compound plus R-GDP salvage chemotherapy in relapsed/refractory DLBCL patients ineligible for autologous transplantation. []
  • Single-arm multicenter clinical trial: This trial evaluated this compound in combination with lenalidomide in DLBCL. []

ANone: Research has identified potential resistance mechanisms:

  • HDAC1 overexpression: In non-small cell lung cancer (NSCLC) cells, elevated HDAC1 expression has been linked to this compound resistance, suggesting HDAC1 as a potential biomarker for predicting drug sensitivity. []
  • BCL6-mediated inhibition of histone acetylation: In DLBCL cells, BCL6 can inhibit this compound-induced histone acetylation by recruiting HDACs, leading to drug resistance. []

ANone: Studies show a complex picture:

  • Cross-resistance: this compound-resistant NSCLC cells (A549-CHI-R) exhibited cross-resistance to Paclitaxel, Vinorelbine, and Gemcitabine. []
  • Retained sensitivity: Notably, A549-CHI-R cells remained sensitive to Cisplatin (CDDP) and 5-Fluorouracil (5-FU), indicating potential for combination therapies. []

ANone: Clinical trials and real-world studies have reported the following common adverse events:

  • Hematological toxicities: Neutropenia, thrombocytopenia, anemia, and leukopenia are frequently reported. [, , , , , ]
  • Gastrointestinal effects: Nausea, vomiting, diarrhea, and anorexia are also observed. [, , , ]
  • Other: Fatigue, liver dysfunction, and pneumonia have been reported. [, , ]

ANone: The provided abstracts do not focus on targeted drug delivery strategies for this compound. This remains a potential area for future research to enhance its therapeutic index.

ANone: Research has suggested potential biomarkers:

  • HDAC1: Overexpression of HDAC1 has been linked to this compound resistance in NSCLC, suggesting its potential as a predictive marker for drug sensitivity. []
  • BCL6: In DLBCL, BCL6 expression serves as a determinant of this compound sensitivity and a potential biomarker for treatment response. []
  • CD20: In DLBCL, CD20 surface expression can be used to evaluate treatment response in patients. []

ANone: Various techniques have been employed in the research, including:

  • Chromatin immunoprecipitation (ChIP): Used to examine the acetylation levels of genes promoter-associated histone H3 and H4. []
  • Western blotting: Employed to analyze protein expression levels, including acetylated histones, apoptosis-related proteins, and signaling pathway factors. [, , , , , , , , , , , , , , , ]
  • Flow cytometry: Used to assess apoptosis, cell cycle distribution, and surface expression of specific markers. [, , , , , , ]
  • MTT assay: Used to determine cell viability and drug sensitivity. [, , , , , , , , , , ]
  • RNA sequencing (RNA-seq): Employed to analyze global transcriptome changes and identify potential target genes. [, , , , , ]
  • Reverse transcription-polymerase chain reaction (RT-PCR): Used to quantify mRNA expression levels. [, , , , , , , , ]

ANone: The provided abstracts primarily focus on this compound's therapeutic effects and do not address its environmental impact or degradation. This is an important area for further investigation to ensure environmental safety.

ANone: The provided abstracts do not contain information about this compound's dissolution and solubility.

ANone: The provided abstracts do not offer details on the validation of analytical methods. Validation is a critical aspect of ensuring accuracy, precision, and specificity of analytical techniques.

ANone: The provided research papers do not describe specific quality control measures. These measures are essential for drug development and are typically detailed in regulatory documentation and manufacturing protocols.

ANone: While this compound's impact on immune cells is mentioned, the abstracts do not directly address its potential for immunogenicity.

ANone: The provided abstracts do not contain information about drug-transporter interactions involving this compound.

ANone: The provided abstracts do not specify this compound's potential for inducing or inhibiting drug-metabolizing enzymes.

ANone: The abstracts primarily focus on this compound's anti-cancer effects and do not provide information on its biocompatibility or biodegradability.

A: While the abstracts do not directly compare this compound to other HDAC inhibitors, there are other HDAC inhibitors available, such as Suberoylanilide hydroxamic acid (SAHA). [] These alternatives might have different efficacy, safety, and pharmacokinetic profiles.

ANone: The provided research does not address waste management strategies related to this compound.

ANone: Several resources have been utilized in the research, including:

  • Public databases: The Gene Expression Omnibus (GEO) repository, the Genomics of Drug Sensitivity database, and the Gene Expression Profiling Interactive Analysis (GEPIA) platform have been used to access gene expression data, drug sensitivity data, and survival analysis, respectively. [, , ]
  • Software tools: Software such as CalcuSyn, X-tile software, and Cytoscape with its CytoHubba plugin have been used for synergy analysis, cut-off point calculation, and hub gene identification, respectively. [, , ]

ANone: The provided abstracts do not include information about the discovery or specific developmental milestones of this compound.

ANone: The research presented highlights the potential for collaborations across various disciplines, including:

  • Epigenetics and cancer biology: Understanding the interplay between this compound's epigenetic modulation and its anti-cancer effects requires expertise from both fields. [, , , , , , , ]
  • Immunology and cancer therapy: Investigating this compound's impact on immune cells and its potential to enhance immunotherapy is a promising avenue for interdisciplinary research. [, , ]
  • Pharmaceutical sciences and drug delivery: Collaboration with pharmaceutical scientists is crucial for optimizing this compound's formulation and exploring targeted drug delivery strategies. []

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